molecular formula C9H5BrF4O B2509824 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone CAS No. 1515433-83-6

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B2509824
CAS No.: 1515433-83-6
M. Wt: 285.036
InChI Key: YSXOJHHBLDVREV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-6-fluoro-3-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:

2-bromo-6-fluoro-3-methylbenzene+trifluoroacetyl chlorideAlCl3This compound\text{2-bromo-6-fluoro-3-methylbenzene} + \text{trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2-bromo-6-fluoro-3-methylbenzene+trifluoroacetyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Nucleophilic substitution: Products such as 1-(2-azido-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone.

    Reduction: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol.

    Oxidation: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Chemical Biology: It can be employed in the design of probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone
  • 1-(2-Bromo-6-fluoro-3-methylphenyl)-2-fluoroethanone
  • 2-Bromo-6-fluoro-3-methylphenylboronic acid

Uniqueness: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.

Properties

IUPAC Name

1-(2-bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c1-4-2-3-5(11)6(7(4)10)8(15)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOJHHBLDVREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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